Cas no 84000-70-4 (Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI))
![Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI) structure](https://www.kuujia.com/scimg/cas/84000-70-4x500.png)
84000-70-4 structure
Product name:Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI)
Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI)
- 2,2'-[azobis[[1,1'-biphenyl]-4,4'-diyl]]bis[anthra[2,1-d]oxazole-6,11-dione]
- 2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione
- Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis(4,4'-biphenylylene)]bis- (6CI)
- EINECS 281-626-3
- Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis-(9ci)
- Anthra[2,1-d]oxazole-6,11-dione, 2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis-
- 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
- 84000-70-4
- DTXSID201139490
- NS00061714
-
- Inchi: 1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H
- InChI Key: BUKOFNJUWJAAPU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O
Computed Properties
- Exact Mass: 828.201
- Monoisotopic Mass: 828.201
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 64
- Rotatable Bond Count: 6
- Complexity: 1650
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.8
- Topological Polar Surface Area: 145A^2
Experimental Properties
- Density: 1.43
- Refractive Index: 1.766
Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI) Related Literature
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
84000-70-4 (Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI)) Related Products
- 2227831-45-8(methyl (3R)-3-hydroxy-3-(4-methoxypyridin-2-yl)propanoate)
- 1803770-24-2(Methyl 6-cyano-3-hydroxy-2-(hydroxymethyl)benzoate)
- 315684-10-7(<br>ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxyla te)
- 1000564-45-3(2-pyrimidin-5-ylacetonitrile)
- 3151-41-5(Tribenzylchlorotin)
- 954269-88-6({2-amino-2-3-(trifluoromethyl)phenylethyl}dimethylamine)
- 2229259-37-2(1-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-amine)
- 1513014-75-9(1-(quinolin-3-yl)cyclobutane-1-carboxylic acid)
- 689266-48-6(N-cyclohexyl-6-(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)aminohexanamide)
- 923138-90-3(N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylacetamide)
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

atkchemica
Gold Member
CN Supplier
Reagent

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk
